Cas no 19103-13-0 (3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride)

3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride is a versatile organic compound with applications in pharmaceutical synthesis and chemical research. Its structure features a phenyl group and a dimethylamino moiety, making it a valuable intermediate in the preparation of bioactive molecules. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in the development of chiral ligands and catalysts due to its stereogenic center. Its well-defined reactivity profile allows for selective transformations, supporting efficient synthetic routes. High purity and consistent quality ensure reliable performance in demanding applications, including medicinal chemistry and fine chemical production.
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride structure
19103-13-0 structure
Product name:3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
CAS No:19103-13-0
MF:C12H18ClNO
MW:227.730422496796
MDL:MFCD29034880
CID:4629576
PubChem ID:121552504

3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
    • MDL: MFCD29034880
    • Inchi: 1S/C12H17NO.ClH/c1-12(10-14,9-13(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H
    • InChI Key: BCCDCBXPSRTAPT-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1)(C)(C=O)CN(C)C.Cl

3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-243762-0.05g
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
19103-13-0 95%
0.05g
$106.0 2024-06-19
Enamine
EN300-243762-5.0g
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
19103-13-0 95%
5.0g
$1614.0 2024-06-19
Enamine
EN300-243762-0.5g
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
19103-13-0 95%
0.5g
$433.0 2024-06-19
Enamine
EN300-243762-1g
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
19103-13-0 95%
1g
$557.0 2023-09-15
1PlusChem
1P01AUX2-50mg
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
19103-13-0 95%
50mg
$153.00 2025-03-19
1PlusChem
1P01AUX2-1g
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
19103-13-0 95%
1g
$654.00 2025-03-19
1PlusChem
1P01AUX2-2.5g
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
19103-13-0 95%
2.5g
$1408.00 2024-06-17
Aaron
AR01AV5E-250mg
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
19103-13-0 95%
250mg
$339.00 2025-02-09
A2B Chem LLC
AV85446-50mg
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
19103-13-0 95%
50mg
$147.00 2024-04-20
A2B Chem LLC
AV85446-500mg
3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
19103-13-0 95%
500mg
$491.00 2024-04-20

Additional information on 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride

Professional Introduction to 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride (CAS No. 19103-13-0)

3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride, with the chemical formula C11H17N·HCl, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 19103-13-0, has garnered attention due to its versatile structural features and potential applications in medicinal chemistry. The presence of both an aldehyde group and a dimethylamino substituent makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.

The hydrochloride salt form of this compound enhances its solubility in aqueous systems, making it more suitable for various biochemical assays and pharmaceutical formulations. Its molecular structure, featuring a phenyl ring and a branched alkyl chain, contributes to its unique reactivity and interaction capabilities with biological targets. These characteristics have positioned 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride as a compound of interest in the design of novel therapeutic agents.

In recent years, there has been growing research interest in the applications of this compound in drug discovery. The aldehyde functionality allows for further derivatization via condensation reactions, enabling the synthesis of Schiff bases and other heterocyclic compounds. These derivatives have shown promise in various pharmacological assays, including anti-inflammatory, antimicrobial, and antioxidant activities. The dimethylamino group, on the other hand, contributes to basicity and can participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding affinity.

One of the most compelling aspects of 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop molecules with enhanced biological activity. For instance, studies have demonstrated its utility in creating kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to modify specific regions of the molecule while retaining its core structure allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability.

The pharmaceutical industry has been particularly keen on exploring derivatives of this compound due to their potential therapeutic benefits. Preclinical studies have indicated that certain modifications can lead to compounds with improved efficacy and reduced side effects. The aldehyde group can be further functionalized into esters or amides, expanding the range of possible chemical modifications. Additionally, the phenyl ring provides a scaffold for electronic tuning, influencing interactions with biological targets.

Advances in computational chemistry have further accelerated the development of new derivatives from 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride. Molecular modeling techniques allow researchers to predict the behavior of different molecular configurations before synthesizing them in the lab. This approach has significantly reduced the time and cost associated with drug discovery by enabling more targeted experiments. By integrating experimental data with computational predictions, scientists can optimize synthetic routes and improve yields.

The versatility of 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride extends beyond pharmaceutical applications. It has also found utility in agrochemical research, where similar structural motifs are employed in developing novel pesticides and herbicides. The ability to modify its core structure allows for the creation of compounds with specific biological activities against pests while minimizing environmental impact.

In conclusion, 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride (CAS No. 19103-13-0) is a multifaceted compound with significant potential in medicinal chemistry and bioorganic synthesis. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new derivatives and their pharmacological properties, this compound is poised to remain at the forefront of drug discovery efforts.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD